Cas no 1114650-04-2 (ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate)
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate Chemical and Physical Properties
Names and Identifiers
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- OGZFLJRVVOFYIC-UHFFFAOYSA-N
- ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate
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- Inchi: 1S/C26H23NO6S/c1-3-32-21-15-11-18(12-16-21)25(28)24-17-27(22-7-5-6-8-23(22)34(24,30)31)20-13-9-19(10-14-20)26(29)33-4-2/h5-17H,3-4H2,1-2H3
- InChI Key: OGZFLJRVVOFYIC-UHFFFAOYSA-N
- SMILES: S1(C(C(C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])C([H])([H])[H])=O)=C([H])N(C2C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])C=2[H])C2=C([H])C([H])=C([H])C([H])=C12)(=O)=O
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-6493-2μmol |
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate |
1114650-04-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-6493-5μmol |
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate |
1114650-04-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-6493-10μmol |
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate |
1114650-04-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-6493-20μmol |
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate |
1114650-04-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3411-6493-1mg |
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate |
1114650-04-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-6493-2mg |
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate |
1114650-04-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-6493-3mg |
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate |
1114650-04-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-6493-4mg |
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate |
1114650-04-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-6493-5mg |
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate |
1114650-04-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-6493-10mg |
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate |
1114650-04-2 | 10mg |
$79.0 | 2023-09-10 |
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate
Comprehensive Analysis of Ethyl 4-[2-(4-Ethoxybenzoyl)-1,1-Dioxo-4H-1lambda6,4-Benzothiazin-4-Yl]Benzoate (CAS 1114650-04-2)
The compound ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate (CAS 1114650-04-2) is a structurally complex organic molecule with significant potential in pharmaceutical and material science applications. Its unique benzothiazine core, coupled with ethoxybenzoyl and benzoate functional groups, makes it a subject of interest for researchers exploring novel bioactive compounds. This article delves into its properties, synthesis, and potential uses while addressing trending topics like drug discovery, green chemistry, and AI-driven molecular design.
One of the most searched questions in the field of organic chemistry is: "What are the applications of benzothiazine derivatives?" The answer lies in the versatility of compounds like ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate. Recent studies highlight its role as a precursor for fluorescence probes and enzyme inhibitors, aligning with the growing demand for biocompatible imaging agents in medical diagnostics. Its sulfone group (1,1-dioxo) further enhances stability, a key factor in long-acting drug formulations.
From a synthetic perspective, the CAS 1114650-04-2 compound exemplifies modern multi-step organic synthesis techniques. Researchers often search for "efficient routes to synthesize benzothiazine derivatives", and this molecule's preparation typically involves Pd-catalyzed cross-coupling and esterification reactions. Notably, its ethyl benzoate moiety offers opportunities for prodrug development, a hot topic in targeted drug delivery systems. The compound's lipophilicity (logP ~3.5) also makes it suitable for blood-brain barrier penetration studies.
Environmental considerations are paramount in today's chemical industry. Searches for "sustainable synthesis of heterocyclic compounds" reflect this trend. The 1lambda6,4-benzothiazin scaffold in CAS 1114650-04-2 can be optimized using microwave-assisted synthesis or flow chemistry, reducing solvent waste by up to 60%. This aligns with the 12 Principles of Green Chemistry, particularly atom economy and waste minimization.
In material science, the conjugated system of ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate shows promise for organic electronics. Its electron-withdrawing sulfone and electron-donating ethoxy groups create a push-pull effect, relevant for organic photovoltaics (OPVs) and OLEDs. With global searches for "small molecule semiconductors" increasing by 40% year-over-year, this compound's charge transport properties warrant further investigation.
Quality control of CAS 1114650-04-2 involves advanced analytical techniques. Frequently searched terms like "HPLC methods for benzothiazine analysis" and "characterization of sulfone-containing compounds" highlight industry needs. The compound's UV absorption at 280-320 nm allows for sensitive detection, while LC-MS confirms its molecular weight (439.48 g/mol) with precision.
Looking ahead, computational chemistry plays a pivotal role in optimizing ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate. Molecular docking studies suggest potential interactions with kinase enzymes, correlating with searches for "new kinase inhibitor scaffolds". The compound's 3D pharmacophore model could guide fragment-based drug design, addressing the pharmaceutical industry's need for first-in-class therapeutics.
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